2-Butanethiol, also known as sec-butyl mercaptan or 1-methyl-1-propanethiol, is an organic compound with the chemical formula . It has a molecular weight of approximately 90.19 g/mol and is characterized by its thiol functional group (-SH) attached to the second carbon of a butane chain. The compound is a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage or garlic, making it easily detectable even at low concentrations. Its boiling point ranges from 82 to 88 °C, and it has a flash point of -23 °C, indicating that it is highly flammable .
2-Butanethiol is a hazardous compound with several safety concerns:
2-Butanethiol can be synthesized through several methods:
These methods allow for the production of this compound in laboratory settings or industrial applications.
2-Butanethiol finds applications in various fields:
Studies have shown that 2-butanethiol interacts with various radicals in the atmosphere, particularly hydroxyl radicals. These interactions are crucial for understanding its degradation pathways and atmospheric implications. The kinetics of these reactions have been quantified, providing insights into the environmental fate of the compound . Furthermore, research indicates that these interactions can lead to secondary pollutants like formaldehyde under certain conditions.
Several compounds are structurally similar to 2-butanethiol, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Butanethiol | C₄H₁₀S | Primary thiol; less pungent odor |
3-Butanethiol | C₄H₁₀S | Structural isomer; different reactivity profile |
2-Methyl-2-butanethiol | C₅H₁₂S | Contains an additional methyl group; different odor profile |
Propanethiol | C₃H₈S | Shorter carbon chain; distinct properties |
Uniqueness of 2-Butanethiol: Unlike its primary counterparts, 2-butanethiol's secondary structure leads to distinctive reactivity patterns and odor characteristics. Its ability to react quickly with atmospheric radicals sets it apart from other thiols, making it significant in environmental chemistry studies.
Historical research efforts concentrated on characterizing the compound's distinctive olfactory properties, with early studies noting its extremely low detection threshold. Research from the 1960s documented that humans can detect 2-butanethiol concentrations as low as 10 parts per billion, making it one of the most readily detectable chemical compounds by human olfaction. This exceptional sensory detectability has driven decades of research into its potential applications and safety considerations.
The evolution of analytical techniques during the 1970s and 1980s enabled more sophisticated studies of 2-butanethiol's molecular behavior. Mass spectrometry databases, including those maintained by NIST, began incorporating detailed spectroscopic data for 2-butanethiol, facilitating identification and quantification in complex mixtures. These developments marked a transition from purely descriptive studies to quantitative analytical investigations that continue to inform current research methodologies.
The academic significance of 2-butanethiol research extends across multiple scientific disciplines, establishing it as a compound of considerable theoretical and practical importance. In atmospheric chemistry, 2-butanethiol serves as a model compound for understanding the fate of volatile organic sulfur compounds in the environment. Recent kinetic studies have quantified its reaction rates with hydroxyl radicals and chlorine atoms, providing fundamental data for atmospheric modeling and environmental impact assessments.
Atmospheric chemistry research utilizes sophisticated chamber studies combining in-situ Fourier transform infrared spectroscopy with photoreactor systems. The methodology developed by Cardona et al. employs a 480-liter borosilicate glass photoreactor coupled to long-path FTIR spectrometry, enabling real-time monitoring of reaction kinetics and product formation. This approach has become a model for studying volatile organic sulfur compound chemistry under atmospherically relevant conditions.
Toxicological research methodologies have been standardized through regulatory guidelines, with inhalation studies following established protocols for exposure characterization and endpoint assessment. The German Commission's approach combines traditional toxicological endpoints with advanced histopathological analysis, providing comprehensive safety assessments. Current methodologies emphasize the integration of kinetic modeling with experimental data to predict tissue dosimetry and physiological responses.
Synthetic chemistry research employs both traditional organic synthesis techniques and modern catalytic methods. Current approaches include microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce environmental impact. These methodological advances reflect broader trends toward sustainable chemistry practices in organosulfur compound research.
The atmospheric oxidation of 2-butanethiol by hydroxyl radicals represents a critical pathway for the degradation of this volatile organic sulfur compound in the troposphere [1]. Experimental investigations conducted using a 480 L borosilicate glass photoreactor coupled with long-path Fourier transform infrared spectroscopy have revealed that the reaction proceeds primarily through hydrogen atom abstraction from the sulfur-hydrogen bond [1] [2].
The reaction mechanism involves multiple possible pathways, with the most significant being the abstraction of the hydrogen atom from the sulfur-hydrogen group [1]. This process generates a sulfur-centered radical intermediate that subsequently undergoes further oxidation reactions leading to the formation of stable products [4]. The reaction can be represented as following the general pathway where hydroxyl radicals attack the thiol group preferentially over other hydrogen-containing sites on the molecule [1] [19].
Theoretical studies using density functional theory calculations have demonstrated that the hydrogen abstraction from the sulfur-hydrogen group exhibits the lowest activation energy barrier compared to abstraction from carbon-hydrogen bonds on the alkyl chain [9]. The reaction proceeds through the formation of prereactive complexes between 2-butanethiol and hydroxyl radicals, followed by transition state formation and subsequent product generation [3] [9].
The mechanism involves initial association of the reactants leading to barrierless prereactive complex formation, followed by hydrogen atom transfer through well-defined transition states [3]. The product distribution observed experimentally confirms that sulfur-hydrogen group abstraction dominates over alternative pathways such as addition reactions or abstraction from carbon sites [1] [4].
Chlorine atom reactions with 2-butanethiol follow similar mechanistic pathways to hydroxyl radical reactions but exhibit distinct kinetic characteristics [1] [2]. The primary reaction channel involves hydrogen atom abstraction from the sulfur-hydrogen bond, generating chlorine-hydrogen and a sulfur-centered radical [1] [4].
Experimental evidence indicates that chlorine atoms demonstrate higher reactivity toward 2-butanethiol compared to hydroxyl radicals, with rate constants approximately ten times larger [1] [2]. The reaction mechanism proceeds through direct hydrogen abstraction without the formation of significant prereactive complexes, reflecting the more reactive nature of chlorine atoms [4].
The product distribution from chlorine atom reactions shows similarities to hydroxyl radical reactions, with sulfur dioxide and 2-butanone being the major identified products [1] [19]. However, the relative yields differ, with chlorine atom reactions producing lower sulfur dioxide yields compared to hydroxyl radical reactions [1] [4].
The reaction pathway involves the formation of the same sulfur-centered radical intermediate as in hydroxyl radical reactions, indicating that the subsequent oxidation chemistry is independent of the initial oxidant [4] [23]. This suggests that the rate-determining step is the initial hydrogen abstraction, while product formation depends on secondary reactions with atmospheric oxygen and other oxidants [1] [19].
Comparative studies of 2-butanethiol reactivity with other aliphatic thiols reveal systematic trends related to molecular structure and electronic properties [1] [9] [25]. The reactivity of thiols toward atmospheric oxidants generally exceeds that of corresponding alcohols due to the weaker sulfur-hydrogen bond compared to oxygen-hydrogen bonds [1] [26].
Kinetic measurements show that thiols react faster with both hydroxyl radicals and chlorine atoms compared to their homologous alkyl alcohols [1]. This enhanced reactivity stems from the lower bond dissociation energy of the sulfur-hydrogen bond and the greater nucleophilicity of the sulfur atom [26] [27].
Compound | OH Rate Constant (×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Cl Rate Constant (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |
---|---|---|
Methanethiol | 3.3 | 1.7 |
Ethanethiol | 4.6 | 2.1 |
2-Butanethiol | 2.58 ± 0.21 | 2.49 ± 0.19 |
Structure-activity relationships indicate that alkyl chain length and branching influence reactivity patterns [9] [25]. Linear thiols generally exhibit higher rate constants than branched isomers due to steric effects that can hinder approach of the oxidant to the sulfur-hydrogen bond [9].
The comparison with other thiols demonstrates that 2-butanethiol exhibits intermediate reactivity within the series of aliphatic thiols [1] [25]. The secondary nature of the thiol group in 2-butanethiol results in slightly reduced reactivity compared to primary thiols of similar molecular weight [9].
Kinetic measurements for 2-butanethiol reactions with atmospheric oxidants have been conducted under controlled laboratory conditions to determine rate constants and their temperature dependencies [1] [7]. The rate constant for hydroxyl radical reactions at 298 K and atmospheric pressure is (2.58 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1] [2].
Temperature dependence studies of thiol reactions with hydroxyl radicals generally show negative activation energies, indicating that the reactions become faster at lower temperatures [9] [13]. This behavior is characteristic of reactions proceeding through prereactive complex formation [9]. Theoretical calculations predict effective activation energies in the range of -2.61 to 3.70 kcal mol⁻¹ for various alkyl thiols [9].
The Arrhenius expression for 2-butanethiol reactions can be described using modified Arrhenius parameters that account for the complex temperature dependence [9]. Computational studies using complete basis set methods predict that the rate constants exhibit weak negative temperature dependence over the atmospheric temperature range of 200-300 K [9] [13].
Pressure effects become significant at reduced pressures, where the reaction kinetics transition from the high-pressure limit to the fall-off regime [9] [10]. At atmospheric pressure, the reactions are in the high-pressure limit, and pressure effects are minimal [1] [7].
Pressure effects on 2-butanethiol reaction rates become pronounced under low-pressure conditions where unimolecular decomposition pathways compete with bimolecular stabilization [9] [10]. At atmospheric pressure, the reactions are in the high-pressure limit where collisional stabilization is efficient [1] [7].
Statistical Rice-Ramsperger-Kassel-Marcus theory calculations indicate that pressures larger than 10⁴ bar would be required to restore the validity of steady-state approximations for all reaction channels [9]. Under tropospheric conditions, pressure effects are negligible for the primary reaction steps [1].
The transition from high-pressure to fall-off regime behavior occurs at pressures below 1 Torr for most thiol oxidation reactions [9]. This transition is characterized by a decrease in effective rate constants as pressure is reduced due to insufficient collisional stabilization of reactive intermediates [9] [10].
Experimental studies conducted at atmospheric pressure show no significant pressure dependence for the rate constants of 2-butanethiol reactions with hydroxyl radicals and chlorine atoms [1] [7]. This confirms that under atmospheric conditions, the reactions proceed via direct bimolecular pathways without significant contribution from pressure-dependent unimolecular processes [1].
The pressure independence at atmospheric conditions simplifies the application of laboratory-derived rate constants to atmospheric modeling [1] [7]. However, at higher altitudes where pressures are reduced, pressure effects may become important for accurate atmospheric lifetime calculations [9].
The atmospheric oxidation of 2-butanethiol produces two major primary products: sulfur dioxide and 2-butanone [1] [19]. Quantitative analysis using Fourier transform infrared spectroscopy has determined the yields of these products under atmospheric conditions [1] [4].
For hydroxyl radical reactions, sulfur dioxide is formed with a yield of (81 ± 2)%, making it the dominant sulfur-containing product [1] [2]. The high yield of sulfur dioxide indicates efficient oxidation of the sulfur atom through the radical chain mechanism [1] [19]. 2-butanone is produced with a yield of (42 ± 1)%, representing the major organic product from the carbon skeleton [1] [4].
Chlorine atom reactions show different product yields, with sulfur dioxide formed at (59 ± 2)% and 2-butanone at (39 ± 2)% [1] [19]. The lower sulfur dioxide yield from chlorine atom reactions suggests differences in the subsequent oxidation pathways following initial hydrogen abstraction [1] [4].
Oxidant | SO₂ Yield (%) | 2-Butanone Yield (%) |
---|---|---|
OH Radical | 81 ± 2 | 42 ± 1 |
Cl Atom | 59 ± 2 | 39 ± 2 |
The formation of sulfur dioxide represents complete oxidation of the sulfur atom from the +2 oxidation state in the thiol to the +4 state in sulfur dioxide [1] [19]. This process involves multiple electron transfer steps and reaction with atmospheric oxygen [4] [23].
2-butanone formation results from the oxidation and rearrangement of the carbon skeleton following sulfur-hydrogen bond cleavage [1] [19]. The mechanism involves formation of carbon-centered radicals that subsequently react with oxygen to form carbonyl compounds [4] [23].
Secondary reaction pathways in 2-butanethiol atmospheric oxidation involve the further transformation of primary radical intermediates and products [4] [19] [23]. These pathways contribute to the complex product distribution observed in atmospheric chemistry studies [1] [4].
The sulfur-centered radical formed by initial hydrogen abstraction can undergo several secondary reactions [4] [23]. Reaction with atmospheric oxygen leads to formation of sulfur dioxide through a series of oxidation steps involving sulfenic acid and sulfinic acid intermediates [19] [23].
Carbon-centered radicals formed through alternative reaction pathways or secondary processes can react with oxygen to form various oxygenated products [20] [23]. These include aldehydes, acids, and other carbonyl compounds that contribute to the overall product spectrum [19] [20].
The formation of secondary products depends on atmospheric conditions including oxygen concentration, nitrogen oxide levels, and the presence of other reactive species [20] [23]. Under high nitrogen oxide conditions, different product distributions may be observed due to competition between different reaction pathways [20].
Hydrogen abstraction from carbon sites, while less favorable than from the sulfur-hydrogen bond, can lead to formation of alcohol and carbonyl products through subsequent oxidation [4] [19]. These pathways become more significant at elevated temperatures where thermal activation can overcome higher activation barriers [9] [13].
Quantitative analysis of product distributions from 2-butanethiol atmospheric oxidation reveals the relative importance of different reaction pathways [1] [4] [19]. The analysis is based on real-time monitoring of product formation using Fourier transform infrared spectroscopy [1] [6].
Mass balance calculations indicate that the identified major products account for a significant fraction of the reacted 2-butanethiol [1] [4]. The carbon balance is partially closed by 2-butanone formation, while the sulfur balance is dominated by sulfur dioxide production [1] [19].
The temporal evolution of product concentrations shows that sulfur dioxide formation occurs rapidly following initial reaction, consistent with fast secondary oxidation processes [6] [19]. 2-butanone formation follows similar kinetics, indicating concurrent formation from the same radical intermediates [1] [6].
Product yield variations between different oxidants reflect differences in the branching ratios for competing reaction pathways [1] [4]. Hydroxyl radical reactions favor pathways leading to higher sulfur dioxide yields, while chlorine atom reactions show more balanced product distributions [1] [19].
Temperature effects on product distributions have been investigated theoretically, showing that higher temperatures may favor alternative pathways leading to different product compositions [9] [13]. However, under typical atmospheric temperatures, the product distributions remain relatively constant [1] [7].
Theoretical investigations of 2-butanethiol atmospheric chemistry employ sophisticated computational methods to elucidate reaction mechanisms and predict kinetic parameters [3] [9] [13]. Density functional theory calculations using various functionals have been extensively applied to study thiol oxidation processes [9] [13] [34].
The M06-2X functional with large basis sets has shown excellent performance in reproducing experimental kinetic data for thiol reactions [9] [32] [34]. Complete basis set methods such as CBS-QB3 provide benchmark-quality energetics for transition state calculations [3] [32].
Coupled-cluster calculations at the CCSD(T) level offer high-accuracy energy predictions for reaction pathways [3] [31] [35]. These methods are essential for validating density functional theory results and providing reliable thermochemical data [31] [33].
Composite methods combining density functional theory geometries with high-level energy calculations represent an efficient approach for studying complex atmospheric reactions [3] [9] [32]. The CBS-QB3 method has been particularly successful in predicting rate constants and product branching ratios [3] [32].
Solvation effects are incorporated using implicit solvent models such as the polarizable continuum model to account for aqueous-phase chemistry [21] [33]. These calculations are important for understanding the role of water in atmospheric oxidation processes [33] [35].
Transition state theory provides the theoretical framework for calculating rate constants from computed potential energy surfaces [9] [13] [18]. The application of this theory to 2-butanethiol reactions requires careful characterization of all stationary points along reaction pathways [3] [9].
Intrinsic reaction coordinate calculations confirm the connectivity between reactants, transition states, and products [3] [18]. These calculations are essential for validating proposed reaction mechanisms and ensuring that computed transition states correspond to the intended chemical transformations [3] [9].
The calculation of rate constants using transition state theory involves determination of partition functions for all species and evaluation of transmission coefficients [9] [13]. For thiol oxidation reactions, tunneling effects can be significant due to light hydrogen atom transfer [9] [18].
Pressure-dependent rate constants are calculated using Rice-Ramsperger-Kassel-Marcus theory for reactions involving chemically activated intermediates [9] [35]. This approach is necessary for understanding the pressure dependence of reaction rates in different atmospheric regions [9] [10].
Temperature-dependent rate expressions are derived from transition state theory calculations over extended temperature ranges [9] [13] [35]. The computed Arrhenius parameters can be directly compared with experimental measurements to validate theoretical predictions [9] [25].
Structure-reactivity relationships for thiol atmospheric oxidation emerge from systematic computational studies of related compounds [9] [25] [28]. These relationships provide predictive tools for estimating rate constants and product distributions for unstudied thiols [25] [30].
Electronic effects on reactivity are analyzed through natural bond orbital calculations and charge distribution analysis [3] [18] [21]. The electron density at the sulfur atom and the sulfur-hydrogen bond strength are key parameters determining reactivity [15] [27].
Steric effects influence the accessibility of reactive sites to atmospheric oxidants [9] [24]. Branching patterns and conformational preferences affect the approach of hydroxyl radicals and chlorine atoms to the sulfur-hydrogen bond [9] [21].
Linear free energy relationships correlate reaction rates with molecular descriptors such as ionization potentials and bond dissociation energies [28] [30]. These relationships enable prediction of atmospheric lifetimes for structurally related thiols [25] [30].
Substituent effects on thiol reactivity follow predictable patterns based on electronic and steric considerations [9] [24] [28]. Electron-withdrawing groups generally decrease reactivity by stabilizing the thiol form relative to the radical products [24] [28].
Flammable;Irritant;Environmental Hazard